molecular formula C7H14ClNO B1679973 Nortropine hydrochloride CAS No. 14383-51-8

Nortropine hydrochloride

Cat. No.: B1679973
CAS No.: 14383-51-8
M. Wt: 163.64 g/mol
InChI Key: RROJVSOIIWHLCQ-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis

Conformational Isomerism in Azabicyclo Scaffolds

The 8-azabicyclo[3.2.1]octane scaffold is a rigid bicyclic system comprising a seven-membered ring fused with a nitrogen-containing bridge. This architecture imposes significant stereochemical constraints, leading to distinct conformational isomers. The compound’s bicyclic framework restricts free rotation around the C–N bond, resulting in two primary conformers: a chair-like conformation and a boat-like conformation. Computational studies using density functional theory (DFT) have shown that the chair-like conformation is energetically favored due to reduced steric strain between the hydroxyl group at position 3 and the nitrogen atom at position 8.

In azabicyclo systems, the nitrogen atom’s lone pair orientation further influences conformational stability. For endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, the endo configuration positions the hydroxyl group syn to the nitrogen bridge, enabling intramolecular hydrogen bonding that stabilizes the chair conformation. This contrasts with exo isomers, where steric clashes between the hydroxyl group and the bicyclic framework destabilize the structure.

Endo vs Exo Stereochemical Configuration

The stereochemical distinction between endo and exo configurations in azabicyclo[3.2.1]octane derivatives arises from the spatial orientation of substituents relative to the nitrogen bridge. X-ray crystallographic studies of endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride confirm that the hydroxyl group occupies an axial position within the chair-configured bicyclic system, minimizing non-bonded interactions. This arrangement is corroborated by nuclear Overhauser effect (nOe) experiments, which show strong correlations between the hydroxyl proton and the bridgehead hydrogens.

Comparative analyses with exo isomers, such as exo-8-azabicyclo[3.2.1]octan-3-ol (nortropine), reveal marked differences in dipole moments and solubility profiles. The endo configuration’s intramolecular hydrogen bonding network reduces polarity, enhancing crystalline lattice stability. Stereochemical assignments are further validated by coupling constants in $$ ^1\text{H} $$-NMR spectra: the endo isomer exhibits $$ J{3,4} = 10.2 \, \text{Hz} $$, while the exo isomer shows $$ J{3,4} = 6.5 \, \text{Hz} $$ due to differing dihedral angles.

Table 1: Key Stereochemical Parameters of endo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride
Parameter Value Method
C3–O bond length 1.42 Å X-ray diffraction
N8–C3 distance 2.87 Å X-ray diffraction
Dihedral angle (C2–C3–O) 112.3° DFT calculation
$$ ^1\text{H} $$-NMR $$ J_{3,4} $$ 10.2 Hz Experimental

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROJVSOIIWHLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932119
Record name 8-Azabicyclo[3.2.1]octan-3-olato(2-)--hydrogen chlorido(2-) (1/1)
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Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14383-51-8
Record name endo-8-Azabicyclo(3.2.1)octan-3-ol hydrochloride
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Record name 8-Azabicyclo[3.2.1]octan-3-olato(2-)--hydrogen chlorido(2-) (1/1)
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Record name Endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
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Chemical Reactions Analysis

Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride has the molecular formula C7H14ClNOC_7H_{14}ClNO and a molecular weight of approximately 163.65 g/mol. The compound features a nitrogen atom within its bicyclic structure, resembling tropane alkaloids known for their diverse biological activities. Its hydroxyl group at the 3-position enhances its solubility and bioavailability, making it suitable for various applications in drug development and organic synthesis .

Pharmacological Research

Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride is primarily studied for its role as a monoamine neurotransmitter reuptake inhibitor . This mechanism is crucial for developing treatments for neurological disorders such as:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Obsessive Compulsive Disorder

Research indicates that compounds with similar structures can modulate neurotransmitter levels in the brain, influencing mood and cognitive functions .

Organic Synthesis

The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various chemical reactions, including:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Using lithium aluminum hydride.
  • Substitution : Engaging in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

These reactions facilitate the synthesis of more complex molecules with desired properties .

Chemical Biology

Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride is investigated for its interactions with biological molecules and enzymes, potentially leading to insights into cellular processes. This aspect highlights its utility in chemical biology research .

Case Study 1: Neuropharmacological Effects

A study examined the effects of endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride on serotonin and norepinephrine transporters, demonstrating significant inhibition of reuptake in vitro. This inhibition suggests potential therapeutic benefits in treating mood disorders by enhancing neurotransmitter availability .

Case Study 2: Synthesis Methodologies

Research has explored various synthesis methodologies for endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride, including microwave-assisted synthesis, which enhances reaction efficiency and yields compared to classical methods .

Comparative Data Table

Application AreaSpecific UseKey Findings
PharmacologyMonoamine reuptake inhibitionPotential treatment for depression and anxiety disorders
Organic SynthesisBuilding block for complex organic moleculesVersatile reactions (oxidation, reduction)
Chemical BiologyInteraction studies with biological moleculesInsights into neurotransmitter systems

Mechanism of Action

The mechanism of action of endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. As a tropane alkaloid, it is known to interact with neurotransmitter systems, particularly the cholinergic system. This interaction can modulate the activity of acetylcholine, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substituents

Several derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been synthesized with varying aryl/heteroaryl groups at the 3-position (Table 1). These modifications influence pharmacological activity, solubility, and stability:

Compound Name Substituent Yield (%) Physical State Key Notes Reference
endo-3-(2,3-Dichlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (26) 2,3-Dichlorophenyl 72 Crystalline solid High yield; stable
endo-3-(4-Bromophenyl)-8-azabicyclo[3.2.1]octan-3-ol (28) 4-Bromophenyl 64 Reddening solid Air-sensitive; oxidizes rapidly
endo-3-(4-Methylthiophenyl)-8-azabicyclo[3.2.1]octan-3-ol (30) 4-Methylthiophenyl N/A Glassy solid Microwave-assisted synthesis
endo-8-Ethoxycarbonyl-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (15) 4-Chlorophenyl 20 Yellow oil Low yield; adapted from literature

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) improve stability but may reduce solubility.
  • Microwave synthesis (e.g., compound 30) offers faster reaction times but lower yields .
  • The hydrochloride salt form of the parent compound enhances aqueous solubility compared to free bases like compound 15 .
Stereochemical Variants
  • exo-8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride (CAS 17366-48-2):

    • The exo isomer exhibits distinct spatial orientation, altering receptor-binding affinity. For dopamine D2 receptors, the endo configuration is typically preferred for higher selectivity .
    • Reported to have lower thermal stability compared to the endo form .
  • (±)-exo-3-Hydroxy-flubatine and (±)-endo-3-Hydroxy-flubatine :

    • Flubatine derivatives demonstrate the importance of stereochemistry in nicotinic acetylcholine receptor binding. The endo isomer shows enhanced metabolic stability .
Derivatives with Functional Group Modifications
  • 8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride (CAS 1257442-93-5): The hydroxymethyl group expands utility in prodrug design, enabling esterification for controlled release .

Biological Activity

Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride (CAS Number: 14383-51-8) is a bicyclic compound known for its significant biological activity, particularly as a monoamine neurotransmitter reuptake inhibitor . This compound's structure is characterized by a nitrogen atom integrated into a saturated ring structure, with a hydroxyl group at the 3-position, making it a potential candidate for pharmacological applications.

  • Molecular Formula : C8H14ClN
  • Molecular Weight : Approximately 163.65 g/mol
  • Solubility : High solubility profile, indicating favorable bioavailability.

Biological Mechanism

The primary mechanism of action for endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride involves its role as a reuptake inhibitor of monoamine neurotransmitters, which include serotonin, norepinephrine, and dopamine. This activity suggests potential therapeutic applications in treating various neurological disorders such as depression and anxiety.

Interaction with Neurotransmitter Systems

Research indicates that compounds within this structural family can significantly influence neurotransmitter levels in the brain, thereby modulating mood and cognitive functions. The compound's structural similarity to tropane alkaloids further supports its potential in pharmacological studies.

Research Findings

Several studies have explored the biological activity of endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride:

  • Monoamine Transporter Inhibition :
    • Studies have shown that this compound exhibits binding affinity to serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which are critical targets in the treatment of mood disorders.
  • Case Studies :
    • A study involving animal models demonstrated that administration of endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride resulted in significant behavioral changes consistent with increased serotonin and norepinephrine levels, suggesting its efficacy as an antidepressant .

Comparative Analysis of Similar Compounds

The following table summarizes compounds structurally related to endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride, highlighting their similarity indices and potential biological activities.

Compound NameCAS NumberSimilarity Index
Exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride17366-48-20.96
8-Azabicyclo[3.2.1]octane hydrochloride6760-99-20.70
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one5932-53-60.67
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine87571-88-80.66
7-Azabicyclo[2.2.1]heptane hydrochloride27514-07-40.64

The uniqueness of endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride lies in its specific stereochemistry and biological activity profile that differentiates it from similar bicyclic compounds.

Synthesis Methodologies

The synthesis of endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves several methodologies:

  • Microwave-Assisted Synthesis : This method allows for efficient production with reduced reaction times.
  • Classical Organic Synthesis Techniques : Traditional methods remain relevant for producing this compound efficiently.

Q & A

Q. What spectroscopic methods validate the structure and purity of endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride?

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nortropine hydrochloride
Reactant of Route 2
Nortropine hydrochloride

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